Bromodichloromethane

Catalog No.
S571726
CAS No.
75-27-4
M.F
CHBrCl2
M. Wt
163.83 g/mol
Availability
In Stock
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Bromodichloromethane

CAS Number

75-27-4

Product Name

Bromodichloromethane

IUPAC Name

bromo(dichloro)methane

Molecular Formula

CHBrCl2

Molecular Weight

163.83 g/mol

InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H

InChI Key

FMWLUWPQPKEARP-UHFFFAOYSA-N

SMILES

C(Cl)(Cl)Br

solubility

5 to 10 mg/mL at 66° F (NTP, 1992)
0.02 M
Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride.
Very soluble in organic solvents; miscible with chloroform
In water, 3.968X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 0.45 (poor)

Synonyms

bromodichloromethane, bromodichloromethane, 14C-labeled, bromodichloromethane, ion(1-), dichlorobromomethane

Canonical SMILES

C(Cl)(Cl)Br

The exact mass of the compound Bromodichloromethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 66° f (ntp, 1992)0.02 mvery soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride.very soluble in organic solvents; miscible with chloroformin water, 3.968x10+3 mg/l at 30 °csolubility in water, g/100ml at 20 °c: 0.45 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8018. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Trihalomethanes - Supplementary Records. It belongs to the ontological category of halomethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Volatile organic compounds. However, this does not mean our product can be used or applied in the same or a similar way.

Bromodichloromethane (CAS: 75-27-4) is a mixed-halogenated trihalomethane (THM) utilized primarily as a highly specific synthetic reagent and a critical analytical standard in environmental monitoring. Characterized by its orthogonal carbon-halogen bond strengths—specifically a weaker C-Br bond paired with two more stable C-Cl bonds—the compound offers distinct reactivity profiles for selective radical and carbene-mediated transformations [1]. In procurement contexts, it is highly sought after by analytical laboratories for calibrating disinfection by-product (DBP) assays under strict regulatory frameworks [2], and by synthetic chemists requiring a mild, stoichiometric dichloromethylating agent that avoids the harsh activation conditions associated with symmetric halomethanes.

Attempting to substitute bromodichloromethane with symmetric analogs like chloroform (CHCl3) or dichloromethane (CH2Cl2) fundamentally compromises both analytical and synthetic workflows. In organic synthesis, the homogenous bond dissociation energies of chloroform and dichloromethane prevent selective mono-radical generation under mild conditions. Bromodichloromethane’s weaker C-Br bond allows for the preferential generation of the dichloromethyl radical at lower temperatures, whereas chloroform typically yields the trichloromethyl radical and dichloromethane requires aggressive peroxide initiators that degrade sensitive functional groups [1]. In environmental analysis, regulatory mandates require the precise quantification of individual THM species; substituting a generic THM mixture or relying solely on chloroform fails to provide the species-specific retention times and response factors necessary for legal compliance [2].

Selective C-Br Cleavage for Mild Dichloromethylation

In copper-catalyzed difunctionalization of alkenes, bromodichloromethane acts as a highly efficient stoichiometric dichloromethylating reagent due to the preferential homolytic cleavage of its C-Br bond. Compared to dichloromethane (CH2Cl2), which requires harsh dicumyl peroxide initiators at elevated temperatures to activate the sp3 C-H bond, or chloroform (CHCl3), which tends to generate trichloromethyl radicals, BrCHCl2 smoothly generates the target dichloromethyl radical under mild catalytic conditions (e.g., 10 mol% Cu(OAc)2 at 50 °C). This orthogonal reactivity enables the synthesis of diverse dichloromethylated molecules with excellent functional-group tolerance that symmetric halomethanes cannot achieve [1].

Evidence DimensionActivation conditions for dichloromethyl radical generation
Target Compound DataMild catalytic cleavage at 50 °C (via Cu-catalysis targeting the weaker C-Br bond)
Comparator Or BaselineDichloromethane (CH2Cl2)
Quantified DifferenceAvoids the harsh peroxide initiators and >100 °C temperatures required for CH2Cl2 activation
ConditionsCopper-catalyzed dichloromethylazidation of alkenes in CH3CN

Enables synthetic chemists to install the valuable dichloromethyl group onto complex, sensitive substrates without the degradation associated with traditional halomethane activation.

Species-Specific Retention and Calibration in THM Analysis

Bromodichloromethane is a mandatory, non-substitutable calibration standard for quantifying drinking water disinfection by-products. In standard headspace gas chromatography with micro-electron capture detection (GC-ECD) or purge-and-trap GC/MS, BDCM exhibits a distinct boiling point (90 °C) and retention profile compared to chloroform (61.2 °C) and chlorodibromomethane (119 °C). Accurate quantification of Total Trihalomethanes (TTHMs) to meet the U.S. EPA maximum contaminant level of 80 µg/L strictly requires high-purity BDCM to establish its specific response factor and resolve its peak from co-eluting matrix interferences [1].

Evidence DimensionChromatographic retention and boiling point resolution
Target Compound DataBoiling point of 90 °C; distinct mid-elution peak
Comparator Or BaselineChloroform (CHCl3)
Quantified Difference+28.8 °C boiling point difference ensures baseline resolution from chloroform
ConditionsPurge-and-trap or headspace GC analysis of municipal water samples

Procurement of neat or certified BDCM standards is an absolute regulatory requirement for environmental labs to legally validate drinking water safety.

Differential Hepatotoxic and Nephrotoxic Potency in in vivo Models

In toxicological modeling of water contaminants, bromodichloromethane demonstrates a significantly different pharmacokinetic and toxicity profile compared to chloroform. Following aqueous gavage in F-344 rats, equimolar doses (2.0 to 3.0 mmol/kg) of BDCM caused significantly greater elevations in serum hepatotoxicity markers at 48 hours than chloroform. Furthermore, BDCM exhibited higher nephrotoxicity at lower doses, driven by its preferential metabolism by cytochrome P450 isoforms (like CYP2E1) into reactive intermediates and more extensive partitioning into kidney tissues [1].

Evidence DimensionAcute serum hepatotoxicity markers at 48 hours
Target Compound DataSignificantly elevated persistent liver and kidney damage markers at 2.0-3.0 mmol/kg
Comparator Or BaselineChloroform (CHCl3) at equimolar doses
Quantified DifferenceBDCM induces more persistent and severe delayed hepatotoxicity and higher low-dose nephrotoxicity than CHCl3
ConditionsAqueous gavage in male F-344 rats evaluated at 24 and 48 hours

Toxicology researchers must procure specific brominated THMs rather than relying on chloroform baselines to accurately assess the public health risks of chlorinated drinking water.

Precursor for Complex Dichloromethylated Pharmaceuticals

Due to its ability to selectively generate dichloromethyl radicals under mild copper-catalyzed conditions, bromodichloromethane is the reagent of choice for synthesizing dichloromethyl-azaheterocycles and other difunctionalized alkenes. This application is critical in pharmaceutical development, where the -CHCl2 group serves as a valuable bioisostere and synthetic intermediate, and where avoiding the harsh peroxide conditions required for dichloromethane activation preserves sensitive molecular architectures [1].

Regulatory Environmental Monitoring and Calibration

Bromodichloromethane is an indispensable analytical standard for environmental testing laboratories executing EPA Methods 501.1, 502.2, and 524.2. Procured as a high-purity neat liquid or in certified multi-component mixtures, it allows analysts to accurately calibrate GC-ECD and GC-MS instruments, ensuring baseline resolution from chloroform and bromoform to legally certify that municipal water supplies remain below the 80 µg/L Total Trihalomethane (TTHM) threshold [2].

Disinfection By-Product (DBP) Toxicokinetic Modeling

In academic and public health research, bromodichloromethane is utilized to model the specific metabolic pathways and toxicological impacts of brominated DBPs. Because it exhibits distinct CYP450-mediated metabolism and greater low-dose nephrotoxicity compared to chloroform, researchers must use exact BDCM standards to study the differential health impacts of water chlorination across varying source water bromide concentrations [3].

Physical Description

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992)
COLOURLESS LIQUID.

Color/Form

Liquid
Colorless liquid

XLogP3

2.4

Boiling Point

189 °F at 760 mm Hg (NTP, 1992)
90.0 °C
90 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

1.98 at 68 °F (NTP, 1992)
1.980 g/cu m 20 °C
1.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3

LogP

2.0 (LogP)
log Kow = 2.00
2

Melting Point

-67 °F (NTP, 1992)
-57.0 °C
-57 °C

UNII

7LN464CH2O

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 13 of 14 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (38.46%): May cause cancer [Danger Carcinogenicity];
H351 (15.38%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromodichloromethane is a colorless, liquid halogenated hydrocarbon. Bromodichloromethane is used in the synthesis of chemicals and as a reagent in laboratory research. This substance is also found as a by-product in chlorinated water. Bromodichloromethane is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

50 mm Hg at 68 °F (NTP, 1992)
50 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 6.6

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75-27-4

Wikipedia

Bromodichloromethane

Biological Half Life

... A single oral dose of 20 mg/kg ... /as (14)C-bromodichloromethane/ in rats is cleared very rapidly. ... In monkeys ... the half-life of a similar dose was 4 to 6 hr...

Use Classification

Chemical Classes -> Volatile organic compounds

Methods of Manufacturing

Treatment of the chlorine analog with slightly more than the stoichiometric quantity of anhydrous aluminum bromide, or with hydrogen bromide in the presence of an aluminum halide catalyst. After replacement of chlorine by bromine, the mixture is washed with cold water to remove the inorganic materials and the product is distilled.

General Manufacturing Information

Methane, bromodichloro-: ACTIVE
Bromodichloromethane is not manufactured for commercial use, but is formed in chlorinated drinking water as a result of the halogen substitution and oxidation reactions of chlorine with naturally occurring organic matter (e.g., humic or fulvic acids) in the presence of bromide.

Analytic Laboratory Methods

To support studies exploring the relation between exposure to trihalomethanes (THMs) and health effects, .... an automated analytical method using headspace solid-phase microextraction coupled with capillary gas chromatography and mass spectrometry /was developed/. This method quantitates trace levels of THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform) and methyl tertiary-butyl ether in tap water. Detection limits of less than 100 ng/L for all analytes and linear ranges of three orders of magnitude are adequate for measuring the THMs in tap water samples tested from across the United States...
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: bromodichloromethane; Matrix: municipal and industrial discharges; Detection Limit: 0.1 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: water; Detection Limit: 2.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY-MASS SPECTROMETRY-COMPUTER ANALYSIS WAS USED TO DETERMINE LEVELS OF VOLATILE HALOGENATED HYDROCARBONS INCL BROMODICHLOROMETHANE IN BREATH, BLOOD & URINE OF THE POPULATION OF OLD LOVE CANAL AREA, NIAGARA, NY.
A method is presented for the analysis of bromodichloromethane, and chlorodibromomethane. Blood samples are warmed and an inert gas is passed through the sample to extract the volatile halocarbons. Tissue samples are macerated in water, then treated the same as for blood samples. A Tenax gas chromatography (GC) cartridge is used to trap the vapors which are then recovered by thermal desorption and analyzed on GC/mass spectrometry. Caution should be exercised in handling the volatile components due to their suspected and proven carcinogenicity. The limits of detection of this method are approximately 3 nanograms/ml for a 10 ml blood sample and 6 nanograms/gram for 5 gram tissue samples.
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/mass spectrometer. Halocarbons for which the method is suitable include bromodichloromethane, and chlorodibromomethane.
Biological monitoring methods useful for detecting halogenated alkanes and alkenes are described. The most important methods of analysis are gas chromatography with electron capture detection and gas chromatography/mass spectrometry. Solvent extraction, gas stripping and head space techniques may be combined with gas chromatography/mass spectrography for determining volatile halogenated pollutants in biological samples. Descriptions are offered of techniques for determining bromodichloromethane and other volatiles in urine, blood, milk and adipose tissue.
For more Clinical Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM STRONG ALKALIS & STRONG MINERAL ACIDS. /CHLOROFORM/

Interactions

... The effects of glutathione (GSH) on in vivo bromodichloromethane (BDCM)toxicity and in vitro BDCM macromolecular binding were evaluated. The in vivo toxicity of BDCM in animals pretreated with buthionine sulfoximine (BSO, a glutathione synthesis inhibitor) and in untreated male Fischer 344 rats was investigated. In another experiment, covalent binding to protein and lipid was quantified after (14C)BDCM was incubated with hepatic microsomal and S9 fractions and renal microsomes from F344 rats, under aerobic and anaerobic conditions, with and without added GSH. After oral dosing with BDCM, the BSO-pretreated animals had greatly increased levels of serum indicators of hepatotoxicity and serum and urinary indicators of nephrotoxicity compared to those in animals dosed solely with BDCM. Histopathological examination revealed that hepatic necrosis was more severe than renal necrosis in the BSO-treated rats. When GSH was added to an aerobic incubation, protein binding was decreased in hepatic microsomal and S9 fractions by 92 and 83%, respectively. GSH also decreased lipid binding by 55% in hepatic microsomal incubations carried out under anaerobic conditions. Addition of GSH decreased renal microsomal protein (aerobic) and lipid binding (anaerobic) by 20 and 43%, respectively. These data indicate that GSH is an important protective factor in the toxicity associated with BDCM.
The acute hepato- and nephrotoxic potentials of two trihalomethane water contaminants, bromodichloromethane (BrCHCl2) and dibromochloromethane (Br2CHCl), were determined in male Sprague-Dawley rats. Br2CHCl possessed a greater hepatotoxic and lethal potential than BrCHCl2. However, both Br2CHCl and BrCHCl2 were weak hepatotoxicants as compared to a related trihalomethane, CHCl3. Br2CHCl and BrCHCl2 did not produce liver injury until near-lethal dosages were administered. Neither trihalomethane appeared to produce appreciable kidney injury during the 24-hr challenge period. Pretreatment of rats with acetone (15 mmol/kg, po) markedly potentiated the hepatotoxic response to BrCHCl2 and Br2CHCl. The potentiated response observed with acetone plus BrCHCl2 or Br2CHCl was equal to or greater than that observed with acetone plus an approximately equimolar dosage of CHCl3. That is, acetone appeared to convert these weak hepatotoxicants into strong hepatotoxicants.
... A rodent model of hereditary renal cancer was used to investigate the carcinogenic response to a mixture of drinking water disinfection by-products (DBPs). Rats carrying a mutation in the Tsc2 tumor suppressor gene (Eker rats) readily develop renal preneoplastic and neoplastic lesions, and are highly susceptible to the effects of renal carcinogens. Male and female Eker rats were exposed via drinking water to individual or a mixture of DBPs for 4 or 10 months. Potassium bromate, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), chloroform, and bromodichloromethane were administered at low concentrations of 0.02, 0.005, 0.4 and 0.07 g/L, respectively, and high concentrations of 0.4, 0.07, 1.8 and 0.7 g/L, respectively. Low and high dose mixture solutions were comprised of all four chemicals at either low concentrations or high concentrations, respectively, Following necropsy, each kidney was examined microscopically for preneoplastic lesions (atypical tubules and hyperplasias) and tumors. While some of the mixture responses observed in male rats did fall within the range expected for an additive response, especially at the high dose, predominantly antagonistic effects on renal lesions were observed in response to the low dose mixture in male rats and the high dose mixture in female rats. These data suggest that current default risk assessments assuming additivity may overstate the cancer risk associated with exposure to mixtures of DBPs at low concentrations..
Pretreatment of Fischer 344 rats with buthionine sulfoximine, which decreased the hepatic glutathione content by 86%, markedly accentuated the hepatic and renal toxicity of bromodichloromethane administered as a single dose (400 mg/kg bw) by gavage.
For more Interactions (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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